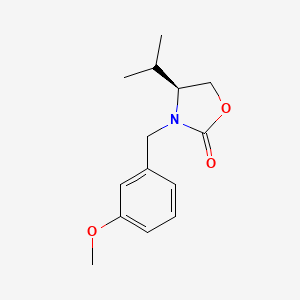
(4S)-4-isopropyl-3-(3-methoxybenzyl)-1,3-oxazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4S)-4-isopropyl-3-(3-methoxybenzyl)-1,3-oxazolidin-2-one, also known as IMB-1, is a synthetic compound that has gained attention in the scientific community due to its potential as a therapeutic agent.
Mécanisme D'action
(4S)-4-isopropyl-3-(3-methoxybenzyl)-1,3-oxazolidin-2-one exerts its therapeutic effects through various mechanisms of action. In cancer research, this compound inhibits the activity of enzymes involved in tumor growth and induces apoptosis in cancer cells. In Alzheimer's disease research, this compound inhibits the formation of beta-amyloid plaques by binding to beta-secretase enzymes. In neurological disorder research, this compound acts as a neuroprotective agent by inhibiting oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer research, this compound inhibits the activity of enzymes involved in tumor growth, such as matrix metalloproteinases and cyclooxygenase-2. In Alzheimer's disease research, this compound inhibits the formation of beta-amyloid plaques and reduces oxidative stress in the brain. In neurological disorder research, this compound has been shown to improve cognitive function and reduce inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (4S)-4-isopropyl-3-(3-methoxybenzyl)-1,3-oxazolidin-2-one in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation is the lack of in vivo studies, which limits our understanding of its potential therapeutic effects in living organisms.
Orientations Futures
Future research on (4S)-4-isopropyl-3-(3-methoxybenzyl)-1,3-oxazolidin-2-one should focus on its potential as a therapeutic agent in various diseases, including cancer, Alzheimer's disease, and neurological disorders. In cancer research, future studies should investigate the efficacy of this compound in combination with other chemotherapy drugs. In Alzheimer's disease research, future studies should focus on the long-term effects of this compound on cognitive function and beta-amyloid plaque formation. In neurological disorder research, future studies should investigate the potential of this compound as a treatment for neurodegenerative diseases such as Parkinson's disease and multiple sclerosis. Additionally, future studies should investigate the safety and toxicity of this compound in living organisms to determine its potential as a therapeutic agent.
Méthodes De Synthèse
(4S)-4-isopropyl-3-(3-methoxybenzyl)-1,3-oxazolidin-2-one is synthesized through a multi-step process involving the reaction of isobutyryl chloride with 3-methoxybenzylamine to form an intermediate, which is then reacted with ethyl chloroformate to produce the final product. The purity of this compound can be increased through recrystallization and chromatographic techniques.
Applications De Recherche Scientifique
(4S)-4-isopropyl-3-(3-methoxybenzyl)-1,3-oxazolidin-2-one has been studied for its potential as a therapeutic agent in various diseases, including cancer, Alzheimer's disease, and neurological disorders. In cancer research, this compound has shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells. In Alzheimer's disease research, this compound has been shown to inhibit the formation of beta-amyloid plaques, which are a hallmark of the disease. In neurological disorder research, this compound has been studied for its potential as a neuroprotective agent.
Propriétés
IUPAC Name |
(4S)-3-[(3-methoxyphenyl)methyl]-4-propan-2-yl-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-10(2)13-9-18-14(16)15(13)8-11-5-4-6-12(7-11)17-3/h4-7,10,13H,8-9H2,1-3H3/t13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLPYVDPJDHYNMQ-CYBMUJFWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1COC(=O)N1CC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1COC(=O)N1CC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

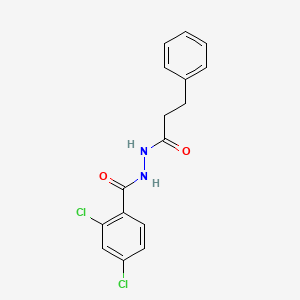
![(3aR*,6aR*)-2-(cyclopropylcarbonyl)-5-[4-(3-hydroxyprop-1-yn-1-yl)benzyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5681218.png)
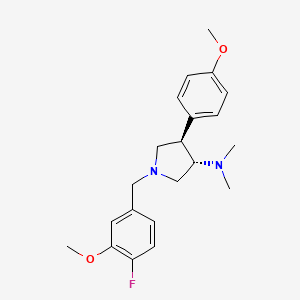
![N-{rel-(3R,4S)-4-cyclopropyl-1-[(5-propyl-2-furyl)methyl]-3-pyrrolidinyl}-2-hydroxyacetamide hydrochloride](/img/structure/B5681228.png)
![7-isopropyl-5-{[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]carbonyl}[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5681236.png)
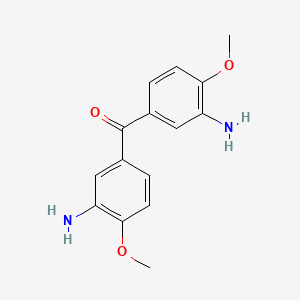

![N-(2-[5-(4-bromophenyl)-2-furyl]-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)-4-methylbenzamide](/img/structure/B5681264.png)

![3-{(3R*,4S*)-4-morpholin-4-yl-1-[6-(pyrrolidin-1-ylcarbonyl)pyrazin-2-yl]piperidin-3-yl}propan-1-ol](/img/structure/B5681279.png)
![N-(2-chlorobenzyl)-3-{1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-3-piperidinyl}propanamide](/img/structure/B5681293.png)
![rel-(1S,6R)-3-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-3,9-diazabicyclo[4.2.1]nonan-4-one hydrochloride](/img/structure/B5681300.png)
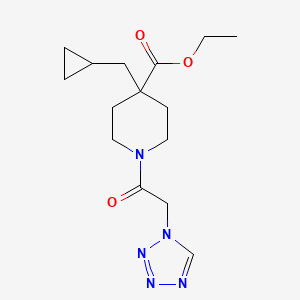
![ethyl 1-{[(2,4-difluorophenyl)amino]carbonyl}-4-piperidinecarboxylate](/img/structure/B5681314.png)